Achyranthoside D
Overview
Description
Achyranthoside D is a natural product found in Beta vulgaris and Bassia indica with data available.
Scientific Research Applications
1. Potential in Treating Intervertebral Disc Degeneration
Achyranthoside D (AD) shows promise in improving intervertebral disc degeneration (IDD). It affects the PI3K/Akt/mTOR pathway and autophagy, alleviating tissue damage, inhibiting apoptosis in cells, and increasing glycoprotein secretion. This suggests its potential in therapies for spinal health and disc degeneration (Zhang et al., 2022).
2. Anti-Inflammatory Effects
Achyranthoside C dimethyl ester, a derivative of Achyranthoside, has been found to induce anti-inflammatory effects by increasing heme oxygenase-1 expression and reducing nitric oxide secretion. This implicates its potential use in anti-inflammatory therapies (Bang et al., 2015).
3. Role in Osteoporosis Treatment
The roots of Achyranthes bidentata, containing this compound, are used in traditional Chinese medicine for osteoporosis treatment. Research suggests that components from Achyranthes bidentata have osteoprotective effects, implying this compound's role in bone health and potential in osteoporosis therapies (Yan et al., 2019).
4. Application in Metabolite Profiling
Achyranthes bidentata, which contains this compound, is extensively used in traditional medicine. Metabolite profiling of Achyranthes species, including the analysis of this compound, helps in understanding their therapeutic benefits and could lead to the development of new medicinal applications (Jaiswal et al., 2017).
5. Potential Anti-Cancer Properties
While specific research on this compound's anti-cancer properties is limited, closely related compounds from Achyranthes bidentata have shown potential in inhibiting cancer cell proliferation. This suggests the possibility of this compound having similar properties, warranting further investigation (Subbarayan et al., 2010).
Mechanism of Action
Target of Action
Achyranthoside D (Ach-D) is a glucuronide saponin isolated from Achyranthes bidentata Blume . The primary target of Ach-D is Wnt3a , a protein involved in the Wnt signaling pathway .
Mode of Action
Ach-D interacts with its target, Wnt3a, by inhibiting the Wnt signaling pathway . This interaction results in the attenuation of chondrocyte loss and inflammation in osteoarthritis .
Biochemical Pathways
The Wnt signaling pathway is the primary biochemical pathway affected by Ach-D . This pathway plays a crucial role in regulating cell fate and creating cellular polarity. Ach-D also affects the PI3K/Akt/mTOR pathway, which is involved in cell cycle regulation .
Result of Action
Ach-D has been shown to reduce inflammation and cartilage degeneration in osteoarthritis . It increases the expression levels of collagen II and aggrecan, proteins essential for cartilage health, and decreases the levels of cartilage degeneration-related proteins, such as ADAMTS-5, MMP13, and MMP3 . Ach-D also reduces nod-like receptor protein 3 (NLRP3)-related inflammation .
Biochemical Analysis
Biochemical Properties
Achyranthoside D interacts with various biomolecules in biochemical reactions. It is known to affect the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve intervertebral disc degeneration by affecting autophagy and the activation of the PI3K/Akt/mTOR pathway . It also has protective effects against H2O2-induced H9c2 cardiomyocyte injury .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been shown to affect the PI3K/Akt/mTOR pathway, which is involved in regulating cell growth, proliferation, differentiation, and survival . Additionally, it has been found to target Wnt3a, a protein involved in the regulation of cell fate and patterning during embryogenesis .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Properties
IUPAC Name |
6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H82O25/c1-48(2)14-16-53(47(70)78-45-35(63)33(61)31(59)25(20-55)73-45)17-15-51(6)22(23(53)18-48)8-9-27-50(5)12-11-28(49(3,4)26(50)10-13-52(27,51)7)74-46-40(77-44-34(62)32(60)30(58)24(19-54)72-44)38(36(64)39(76-46)42(68)69)75-43(37(65)41(66)67)71-21-29(56)57/h8,23-28,30-40,43-46,54-55,58-65H,9-21H2,1-7H3,(H,56,57)(H,66,67)(H,68,69) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVPIFXAYNIMKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H82O25 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316766 | |
Record name | Achyranthoside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1119.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Achyranthoside D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
168009-91-4 | |
Record name | Achyranthoside D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168009-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Achyranthoside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Achyranthoside D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 - 206 °C | |
Record name | Achyranthoside D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What are the known mechanisms of action of Achyranthoside D in treating osteoarthritis?
A1: this compound has been shown to attenuate chondrocyte loss and inflammation in osteoarthritis by targeting the Wnt3a signaling pathway []. Further research is needed to fully elucidate the precise molecular interactions involved.
Q2: How does this compound impact intervertebral disc degeneration, and what signaling pathways are involved?
A2: Research indicates that this compound can improve intervertebral disc degeneration by influencing autophagy and modulating the PI3K/Akt/mTOR signaling pathway []. This modulation appears to protect nucleus pulposus cells and alleviate degenerative changes in the intervertebral disc.
Q3: Can you elaborate on the role of this compound in affecting autophagy in the context of intervertebral disc degeneration?
A3: In a study using an intervertebral disc degeneration model, this compound was found to promote the expression of LC-3 II/I and Beclin1, while inhibiting P62 expression []. These findings suggest that this compound may enhance autophagosome formation and autophagic flux, potentially contributing to its protective effects against intervertebral disc degeneration.
Q4: Which other bioactive compounds are found alongside this compound in Achyranthes bidentata, and have any synergistic effects been observed?
A4: Achyranthes bidentata contains various triterpenoid saponins, including achyranthoside C, chikusetsusaponin IV, ginsenoside Ro, and zingibroside R1 []. While the synergistic effects of these compounds with this compound haven't been fully elucidated, a study analyzing paired decoctions of Achyranthes bidentata and Eucommia ulmoides observed altered pharmacokinetic profiles of several compounds, including increased levels of achyranthoside C and chikusetsusaponin IVa in vivo []. This suggests potential interactions and warrants further investigation into possible synergistic effects.
Q5: What analytical techniques are commonly employed for the detection and quantification of this compound in biological samples?
A5: Ultra-high-performance liquid chromatography coupled with triple-quadrupole mass spectrometry (UHPLC-MS/MS) is a powerful technique used for the simultaneous identification and quantification of this compound and other related compounds in complex biological matrices []. This method offers high sensitivity and selectivity, enabling accurate analysis of this compound levels in various biological samples.
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